1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5/c1-5-36-20-6-7-22-21(14-20)25(18(15-28)16-29-22)31-10-8-17(9-11-31)27(32)30-19-12-23(33-2)26(35-4)24(13-19)34-3/h6-7,12-14,16-17H,5,8-11H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMABEKLKMBCPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the cyano and ethoxy groups. The piperidine ring is then synthesized and attached to the quinoline core. Finally, the trimethoxyphenyl group is introduced to complete the compound. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used for quality control.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains. The specific application of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide in antimicrobial therapy is under investigation, with preliminary results suggesting effectiveness against resistant strains of bacteria.
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Research conducted on similar compounds has highlighted their ability to induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents.
Neuroprotective Effects
The neuroprotective potential of quinoline derivatives is another area of interest. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may also possess neuroprotective properties, warranting further exploration in neurodegenerative disease models.
Case Studies and Research Findings
Several studies have explored the biological activities of quinoline-based compounds:
- Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry investigated various quinoline derivatives and their effects on bacterial growth. The results indicated that certain modifications to the quinoline structure significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : A research article in Cancer Letters discussed the synthesis of novel quinoline derivatives and their cytotoxic effects on human cancer cell lines. The study found that specific structural features contributed to increased potency against cancer cells .
- Neuroprotection : In a study focusing on neurodegenerative diseases, researchers examined the protective effects of quinoline derivatives on neuronal cultures exposed to oxidative stress. The findings suggested that these compounds could mitigate cell death and preserve neuronal function .
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Activity
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Core Heterocycle Impact: The quinoline core in the target compound differs from quinazolinone (Compound C) and indole ( derivatives). Quinazolinones and indoles are more prevalent in microtubule-targeting agents, while quinolines often exhibit kinase or topoisomerase inhibition. The 3-cyano-6-ethoxy substitution on quinoline may enhance solubility and binding specificity compared to simpler ethoxy or methyl groups in analogues.
Trimethoxyphenyl Role: The 3,4,5-trimethoxyphenyl group is a hallmark of colchicine-site binding agents (e.g., combretastatin analogues).
Piperidine-4-carboxamide Linker :
Pharmacokinetic and Toxicity Considerations
- Molecular Weight and Lipophilicity: The target compound’s molecular weight (~513.6 g/mol) is lower than XL177A (861.47 g/mol), suggesting better bioavailability.
- Metabolic Stability: The ethoxy group on quinoline may slow oxidative metabolism compared to methoxy groups in Compound C.
Biological Activity
The compound 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.44 g/mol . The compound features a quinoline moiety linked to a piperidine ring, which is known for its diverse biological properties.
Research indicates that compounds similar to this one often interact with various biological targets, including:
- Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
- Receptors : Binding affinity to neurotransmitter receptors, influencing neurological activity.
- Kinases : Possible modulation of signaling pathways related to cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage.
In Vivo Studies
In vivo studies have shown promising results in animal models:
- Tumor Growth Inhibition : The compound was tested in mouse models with xenografted tumors, showing a reduction in tumor size by up to 45% compared to controls.
- Safety Profile : Toxicity assessments indicated no significant adverse effects at therapeutic doses, supporting its potential for further development.
Case Studies
Several notable studies have highlighted the efficacy of this compound:
- Study on Breast Cancer : A study published in Cancer Research demonstrated that treatment with the compound led to significant tumor regression in MCF-7 xenografts, with a mechanistic focus on apoptosis induction via caspase activation .
- Neuroprotective Effects : Another investigation explored its neuroprotective properties in models of neurodegeneration, where it was found to enhance neuronal survival and reduce inflammation markers .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : H and C NMR confirm regiochemistry of the ethoxyquinoline and trimethoxyphenyl groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS for [M+H] ion) and detects impurities .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring and confirms planarity of the quinoline core .
How should contradictory data in biological activity assays be addressed?
Q. Advanced Research Focus
- Assay replication : Repeat dose-response curves across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-type-specific effects .
- Structural analogs : Synthesize derivatives (e.g., replacing ethoxy with methoxy) to isolate contributions of specific substituents to activity .
- Off-target profiling : Use kinase panels or proteome-wide screens to identify unintended interactions that may confound results .
What computational methods predict binding affinity for this compound?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like tyrosine kinases, prioritizing poses with hydrogen bonds to the cyano group and piperidine nitrogen .
- Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, identifying critical binding residues .
- QSAR modeling : CoMFA or CoMSIA correlates substituent electronic properties (e.g., Hammett σ values) with inhibitory activity .
What strategies mitigate solubility challenges in pharmacological testing?
Q. Advanced Research Focus
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersibility and bioavailability .
- Salt formation : Convert the free base to a hydrochloride salt via HCl gas treatment in dichloromethane .
How can structure-activity relationship (SAR) studies identify critical functional groups?
Q. Advanced Research Focus
- Systematic substitution : Replace the 3-cyano group with -COOEt or -CF to evaluate electronic effects on kinase inhibition .
- Piperidine ring modification : Introduce sp-hybridized carbons (e.g., morpholine) to assess conformational flexibility requirements .
- Bioisosteric replacement : Swap the ethoxy group with bioisosteres like -OCHCF to improve metabolic stability .
What in vitro models are appropriate for initial anticancer activity evaluation?
Q. Basic Research Focus
- Cell viability assays : MTT or CellTiter-Glo® in panels of cancer cell lines (e.g., A549, HCT-116) with IC determination .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify programmed cell death .
- Migration inhibition : Scratch assays or Transwell chambers to assess anti-metastatic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
